4-Ethoxy-5-fluoropyridin-3-ol 4-Ethoxy-5-fluoropyridin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20148478
InChI: InChI=1S/C7H8FNO2/c1-2-11-7-5(8)3-9-4-6(7)10/h3-4,10H,2H2,1H3
SMILES:
Molecular Formula: C7H8FNO2
Molecular Weight: 157.14 g/mol

4-Ethoxy-5-fluoropyridin-3-ol

CAS No.:

Cat. No.: VC20148478

Molecular Formula: C7H8FNO2

Molecular Weight: 157.14 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxy-5-fluoropyridin-3-ol -

Specification

Molecular Formula C7H8FNO2
Molecular Weight 157.14 g/mol
IUPAC Name 4-ethoxy-5-fluoropyridin-3-ol
Standard InChI InChI=1S/C7H8FNO2/c1-2-11-7-5(8)3-9-4-6(7)10/h3-4,10H,2H2,1H3
Standard InChI Key QGEXVKYRLZJYOE-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=NC=C1O)F

Introduction

Synthesis Methods

The synthesis of 4-Ethoxy-5-fluoropyridin-3-ol involves substitution reactions and other organic synthesis techniques. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

General Synthesis Steps:

  • Starting Material: A pyridine derivative is used as the base structure.

  • Substitution Reactions:

    • Introduction of the ethoxy group typically involves alkylation using ethyl halides under basic conditions.

    • Fluorination is achieved using fluorinating agents such as KFKF or DASTDAST.

  • Hydroxylation: The hydroxyl group is introduced via oxidation or hydrolysis reactions.

  • Optimization: Reactions are often conducted under reflux in polar aprotic solvents to enhance nucleophilicity.

Biological Activity and Mechanism

Research indicates that 4-Ethoxy-5-fluoropyridin-3-ol exhibits promising biological activity due to its structural features:

  • Antimicrobial and Antifungal Properties: The compound interacts with biological targets, potentially inhibiting specific enzymes or pathways.

  • Drug Design Potential: Fluorinated compounds are known for increased bioactivity and metabolic stability, making this compound a candidate for drug development.

Hypothesized Mechanism:

The biological activity likely involves interaction with active sites of enzymes or receptors, facilitated by hydrogen bonding from the hydroxyl group and electronic effects from the fluorine atom.

Applications in Medicinal Chemistry

The unique combination of functional groups makes 4-Ethoxy-5-fluoropyridin-3-ol a valuable scaffold in drug discovery:

  • Pharmacological Research:

    • Potential inhibitor of enzymes or signaling pathways.

    • Structural analogs have shown activity against bacterial and fungal strains.

  • Synthetic Intermediate:

    • Useful in synthesizing more complex heterocyclic compounds.

    • Can be modified to explore structure-activity relationships (SAR) in drug design.

Comparison with Related Compounds

To understand its uniqueness, the compound can be compared with structurally related derivatives:

Compound NameStructural FeaturesUnique Aspects
5-Fluoropyridin-3-olLacks ethoxy groupSimpler structure; reduced bioactivity
Ethyl 5-fluoropyridin-2-carboxylateContains carboxylate instead of hydroxylDifferent reactivity and solubility
6-Chloro-4-ethoxy-5-fluoropyridin-3-olChlorine instead of hydrogen at position 6Enhanced lipophilicity; altered bioactivity

The ethoxy and fluorine substituents in 4-Ethoxy-5-fluoropyridin-3-ol provide a balance between hydrophilicity and lipophilicity, which is critical for pharmacokinetics.

Challenges and Future Research Directions

Despite its potential, several challenges remain:

  • Limited Data on Biological Mechanisms: Further studies are needed to elucidate its exact mode of action.

  • Optimization of Synthesis: Improved methods for higher yield and purity are required for large-scale applications.

  • Exploration of Derivatives: Modifications to substituent positions may provide insights into SAR for enhanced pharmacological profiles.

Future research should focus on:

  • Advanced computational modeling to predict binding affinities.

  • Experimental validation of antimicrobial properties.

  • Development of analogs for specific therapeutic targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator